Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate
Overview
Description
Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate is an organic compound with the molecular formula C12H15N2O5. It is a derivative of benzoic acid and contains both nitro and amino functional groups, making it a versatile compound in organic synthesis and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate typically involves the nitration of ethyl 4-aminobenzoate followed by the introduction of the 2-methoxyethyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then reacted with 2-methoxyethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, although the nitro group is generally resistant to mild oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 4-[(2-methoxyethyl)amino]-3-aminobenzoate.
Substitution: Derivatives with different alkyl or acyl groups attached to the amino group.
Oxidation: Oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-amino-3-nitrobenzoate: Lacks the 2-methoxyethyl group.
Ethyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate: Contains a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
This compound is unique due to the presence of both the nitro and 2-methoxyethylamino groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for various research applications.
Properties
IUPAC Name |
ethyl 4-(2-methoxyethylamino)-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-3-19-12(15)9-4-5-10(13-6-7-18-2)11(8-9)14(16)17/h4-5,8,13H,3,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBURBOSAMMNRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCOC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811796 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
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